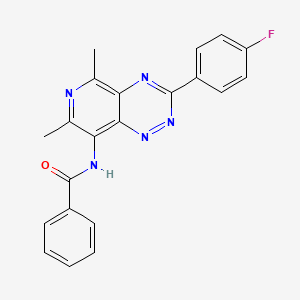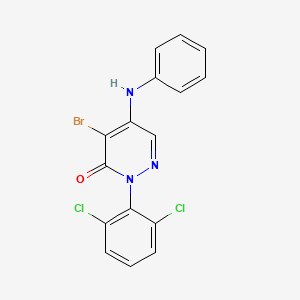![molecular formula C19H15N5OS2 B12924335 Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- CAS No. 603932-28-1](/img/structure/B12924335.png)
Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is a complex organic compound with the chemical formula C19H15N5OS2. It is characterized by the presence of a thiazole ring, a quinazoline moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the formation of the quinazoline moiety. The final step involves the coupling of these two intermediates with an acetamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of kinase activity and modulation of ion channels .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Quinazoline derivatives: Compounds with the quinazoline moiety also show a range of medicinal properties.
Acetamide derivatives: These compounds are known for their diverse biological activities
Uniqueness
N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is unique due to the combination of its thiazole, quinazoline, and acetamide groups, which confer a distinct set of chemical and biological properties
Propiedades
Número CAS |
603932-28-1 |
|---|---|
Fórmula molecular |
C19H15N5OS2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
N-[4-[4-(1,3-thiazol-4-ylamino)quinazolin-2-yl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C19H15N5OS2/c1-12(25)21-13-6-8-14(9-7-13)27-19-22-16-5-3-2-4-15(16)18(24-19)23-17-10-26-11-20-17/h2-11H,1H3,(H,21,25)(H,22,23,24) |
Clave InChI |
DWUDBCSPYWQHBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=N2)NC4=CSC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
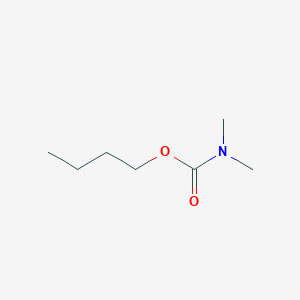
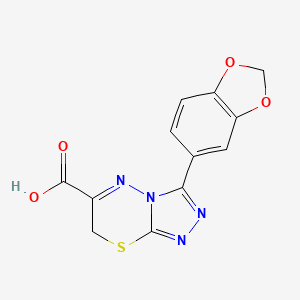
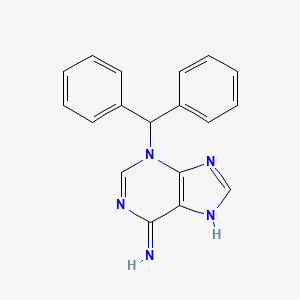
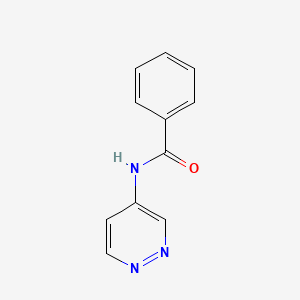
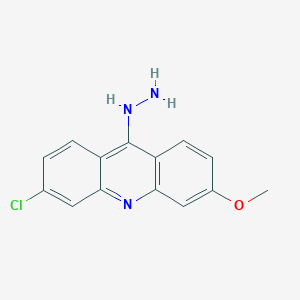
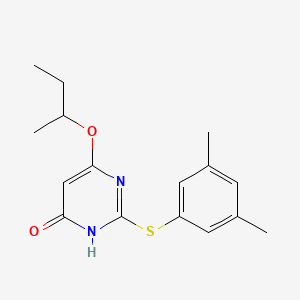
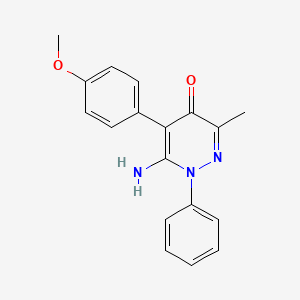
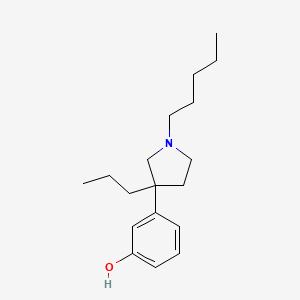
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
